molecular formula C19H13BrN2 B1290027 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole CAS No. 2620-76-0

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole

Cat. No.: B1290027
CAS No.: 2620-76-0
M. Wt: 349.2 g/mol
InChI Key: DXRLALXPCIOIDK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. The presence of a bromine atom on the phenyl ring and a phenyl group attached to the benzimidazole core makes this compound unique. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole can be achieved through several synthetic routes. One common method involves the condensation reaction of o-phenylenediamine with 4-bromobenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with 1-phenyl-1H-benzoimidazole in the presence of a palladium catalyst and a base. This reaction is carried out in an organic solvent such as toluene or dimethylformamide under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted with other electrophiles under suitable conditions.

    Nucleophilic Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used. Typical conditions include the presence of a Lewis acid catalyst and elevated temperatures.

    Nucleophilic Substitution: Reagents such as alkyl halides and acyl halides can be used in the presence of a base.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride can be employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted derivatives of this compound.

    Nucleophilic Substitution: Alkylated or acylated derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-phenyl-1H-benzoimidazole
  • 2-(4-Fluorophenyl)-1-phenyl-1H-benzoimidazole
  • 2-(4-Methylphenyl)-1-phenyl-1H-benzoimidazole

Uniqueness

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .

Properties

IUPAC Name

2-(4-bromophenyl)-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRLALXPCIOIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630568
Record name 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2620-76-0
Record name 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a flask containing N-phenyl-o-phenylenediamine (9.21 g, 50 mmol) and 4-bromobenzaldehyde (9.25 g, 50 mmol) was added 50 mL of 20-methoxyethanol. After the mixture was refluxed for 48 h, the volatile was removed under vacuum and the residue was extracted with CH2Cl2. The organic extract was washed with brine, dried over anhydrous MgSO4, filtered and pumped dry. The crude product was purified by column chromatography using a mixture of CH2Cl2 and n-hexane (1:1 by vol.) as the eluent. Analytically pure 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole was isolated as a white solid in 72% (9.77 g) yield. 1H NMR (400 MHz, CDCl3): δ 7.68 (d, 1 H, J=8.0 Hz), 7.35-7.29 (m, 4 H), 7.24-7.20 (m, 1 H), 7.15-7.02 (m, 7 H). MS (FAB): m/z 348.9 (M+). Anal. calcd. for C19H13BrN2: C, 65.35; H, 3.75; N, 8.02. Found: C, 65.22; H, 3.78; N, 8.01.
Quantity
9.21 g
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
[Compound]
Name
20-methoxyethanol
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of amide 1 (9.6 g, 26 mmol) in anhydrous 1,4-dioxane (100 mL) was added phosphorus oxychloride (POCl3) (9.2 mL, 100 mmol) slowly. The whole was then heated at 100° C. overnight. After cooling to RT, the mixture was poured into ice (200 g) with stirring. Filtration, followed by recrystallization in DCM/hexanes gave a pale grey solid 2 (8.2 g, in 90% yield).
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods III

Procedure details

N-Phenyl-o-phenylenediamine (50 g, 0.27 mol) is dissolved in anhydrous DMF (400 ml) under N2, and 4-bromobenzaldehyde (45.5 g, 0.25 mol) is added dropwise. The reaction mixture is warmed to 40° C., and Oxone (potassium hydrogen monopersulfate, 98.1 g, 0.16 mol) is added in portions. After the mixture has been stirred at room temperature for 120 min., 1 l of water is added. The precipitated product is filtered off, washed with water and dried in vacuo. Recrystallisation from acetonitrile gives a cream-coloured solid (31 g, 35%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step Two
Name
Quantity
98.1 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Yield
35%

Synthesis routes and methods IV

Procedure details

To a suspension of amide 1 (9.6 g, 26 mmol) in anhydrous 1,4-dioxane (100 mL) was added phosphorous oxychloride (POCl3) (9.2 mL, 100 mmol) slowly. The whole was then heated at 100° C. overnight. After cooling to r.t., the mixture was poured into ice (200 g) with stirring. Filtration, followed by recrystallization in DCM/hexanes gave a pale grey solid (Compound 5) (8.2 g, in 90% yield).
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Yield
90%

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